molecular formula C11H14ClN3O B2543883 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride CAS No. 2034282-73-8

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride

Cat. No.: B2543883
CAS No.: 2034282-73-8
M. Wt: 239.7
InChI Key: FLYHOHKJKOLPSK-UHFFFAOYSA-N
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Description

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride is a chemical compound that features a tetrahydrofuran ring, a nicotinonitrile group, and an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride typically involves the reaction of tetrahydrofuran-2-ylmethylamine with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring structure.

    Nicotinonitrile derivatives: Compounds featuring the nicotinonitrile group.

    Amino-linked compounds: Molecules with amino linkages similar to 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(oxolan-2-ylmethylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-6-9-3-4-11(13-7-9)14-8-10-2-1-5-15-10;/h3-4,7,10H,1-2,5,8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYHOHKJKOLPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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